NSC61610

Description

Properties

CAS No. |

500538-94-3 |

|---|---|

Molecular Formula |

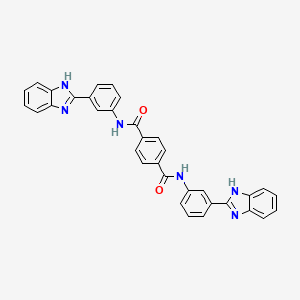

C34H24N6O2 |

Molecular Weight |

548.6 g/mol |

IUPAC Name |

1-N,4-N-bis[3-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide |

InChI |

InChI=1S/C34H24N6O2/c41-33(35-25-9-5-7-23(19-25)31-37-27-11-1-2-12-28(27)38-31)21-15-17-22(18-16-21)34(42)36-26-10-6-8-24(20-26)32-39-29-13-3-4-14-30(29)40-32/h1-20H,(H,35,41)(H,36,42)(H,37,38)(H,39,40) |

InChI Key |

WSXIJTIFOWCMIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC(=C5)C6=NC7=CC=CC=C7N6 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NSC61610; NSC-61610; NSC 61610; MLS000766212; SMR000528839. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NSC61610

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC61610 is a novel, orally active small molecule that has demonstrated significant immunomodulatory effects, positioning it as a promising therapeutic candidate for inflammatory and infectious diseases. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with Lanthionine Synthetase C-like protein 2 (LANCL2) and the subsequent signaling cascades. The document provides a comprehensive overview of the binding kinetics, downstream cellular responses, and the key experimental protocols utilized to elucidate this pathway. Quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Mechanism of Action: LANCL2-Dependent Immunomodulation

The primary mechanism of action of this compound revolves around its function as a ligand for the Lanthionine Synthetase C-like protein 2 (LANCL2).[1][2][3][4][5][6][7][8][9] By binding to LANCL2, this compound initiates a signaling cascade that results in the modulation of immune responses, shifting the balance from a pro-inflammatory to an anti-inflammatory and regulatory state. This action is particularly relevant in the context of influenza virus infection, where this compound has been shown to ameliorate disease severity and improve survival rates in preclinical models.[1][2][6]

Binding to LANCL2

This compound has been identified as a high-affinity ligand for LANCL2. In silico screening of chemical databases predicted a strong binding affinity, which was subsequently confirmed through biophysical assays.[1][2]

Table 1: Binding Affinity of this compound to LANCL2

| Ligand | Method | Binding Affinity (KD) | Reference |

| This compound | Surface Plasmon Resonance (SPR) | 2.305 µM | [1] |

| Abscisic Acid (ABA) | Surface Plasmon Resonance (SPR) | 2.252 µM | [1] |

| This compound | In silico docking (AutoDock Vina) | -11.1 kcal/mol (Free Energy of Binding) | [2][3] |

Activation of the cAMP/PKA Signaling Pathway

Upon binding to LANCL2, this compound triggers an intracellular signaling cascade mediated by cyclic adenosine monophosphate (cAMP) and Protein Kinase A (PKA).[1][7] This pathway is a crucial component of the immunomodulatory effects of this compound. Activation of this pathway has been demonstrated to promote cAMP accumulation and PKA phosphorylation in macrophages.[1][7]

Caption: this compound signaling cascade.

Immunomodulatory Effects of this compound

The activation of the LANCL2-cAMP/PKA pathway by this compound leads to a series of downstream effects that collectively contribute to its anti-inflammatory and pro-resolving properties.

Downregulation of Pro-inflammatory Cytokines and Chemokines

Oral administration of this compound has been shown to significantly reduce the expression of pro-inflammatory mediators in the lungs of influenza-infected mice.[1][4][7][8][9] This reduction in the "cytokine storm" is a key factor in mitigating tissue damage associated with viral infections.

Table 2: Effect of this compound on Pro-inflammatory Cytokine and Chemokine mRNA Expression in Lung Tissue

| Cytokine/Chemokine | Treatment Group | Fold Change vs. Control | Time Point | Reference |

| TNF-α | This compound (20 mg/kg/day) | Reduced | Day 7 post-infection | [1] |

| MCP-1 | This compound (20 mg/kg/day) | Reduced | Days 3 and 7 post-infection | [1] |

Modulation of Immune Cell Infiltration

This compound treatment alters the landscape of immune cell infiltration in inflamed tissues, leading to a decrease in tissue-damaging inflammatory cells and an increase in regulatory and repair-associated cells.[1][2][7][8]

Table 3: Effect of this compound on Immune Cell Populations in the Lungs of Influenza-Infected Mice

| Cell Type | Treatment Group | Effect | Time Point | Reference |

| Neutrophils | This compound (20 mg/kg/day) | Reduced infiltration | Day 7 post-infection | [1][8] |

| Pro-inflammatory Monocytes | This compound (20 mg/kg/day) | Reduced infiltration | - | [7] |

| IL-10-producing Macrophages | This compound (20 mg/kg/day) | Increased number | Day 12 post-infection | [1][2][8] |

| IL-10-producing CD8+ T cells | This compound (20 mg/kg/day) | Increased number | Day 12 post-infection | [1][2][8] |

| Alveolar Macrophages | This compound (20 mg/kg/day) | Increased number | Day 12 post-infection | [2][8] |

| Polymorphonuclear Myeloid-Derived Suppressor Cells | This compound (20 mg/kg/day) | Increased number | Day 12 post-infection | [2][8] |

Upregulation of IL-10-Mediated Regulatory Responses

A critical aspect of this compound's mechanism is the induction of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2][4][6][8] The therapeutic effects of this compound are abrogated when IL-10 is neutralized, highlighting the central role of this cytokine in the drug's efficacy.[1][4][8][9] The primary sources of this increased IL-10 production are CD8+ T cells and macrophages.[2][6][8]

References

- 1. Lanthionine Synthetase C-Like 2 Modulates Immune Responses to Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Modeling-Based Discovery of Novel Classes of Anti-Inflammatory Drugs That Target Lanthionine Synthetase C-Like Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nimml.org [nimml.org]

- 4. Lanthionine Synthetase C-Like 2 Modulates Immune Responses to Influenza Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LANCL2: A Novel Therapeutic Target for Influenza | Nutritional Immunology and Molecular Medicine Laboratory [nimml.org]

- 7. Novel Orally Active Ligands of Lanthionine Synthetase C-like protein 2 Ameliorate Influenza-related | Nutritional Immunology and Molecular Medicine Laboratory [nimml.org]

- 8. Frontiers | Lanthionine Synthetase C-Like 2 Modulates Immune Responses to Influenza Virus Infection [frontiersin.org]

- 9. Lanthionine Synthetase C-Like 2 Modulates Immune Responses to Influenza Virus Infection. | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to NSC61610: Discovery, Mechanism, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC61610 is a novel, orally active small molecule that has been identified as a potent ligand for the Lanthionine Synthetase C-like 2 (LANCL2) protein. Its discovery through advanced computational modeling and subsequent preclinical validation has positioned it as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical data associated with this compound, presented in a format tailored for researchers and drug development professionals. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using the DOT language for clarity and reproducibility.

Discovery and History

The discovery of this compound is a testament to the power of computational drug discovery pipelines. Researchers at the Nutritional Immunology and Molecular Medicine Laboratory (NIMML), founded in 2002 by Dr. Josep Bassaganya-Riera and Dr. Raquel Hontecillas, have been at the forefront of investigating LANCL2 as a therapeutic target for immune-mediated diseases.[1] Their integrated approach combines computational modeling with experimental validation to accelerate the identification of novel therapeutic agents.

This compound was identified through a structure-based virtual screening of the National Cancer Institute (NCI) Diversity Set II, a library of compounds with diverse chemical structures. A homology model of the human LANCL2 protein was constructed, and computational docking simulations were performed to predict the binding affinity of compounds from the library.[2][3] this compound emerged as the top-ranking compound with the highest predicted binding affinity to LANCL2.[2] Subsequent in vitro and in vivo studies have validated its therapeutic potential in models of inflammatory bowel disease and influenza.[2][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and preclinical efficacy.

Table 1: Binding Affinity of this compound to LANCL2

| Parameter | Value | Method | Reference |

| In silico Binding Energy | -11.1 kcal/mol | AutoDock Vina | [2] |

| Dissociation Constant (KD) | 2.305 µM | Surface Plasmon Resonance (SPR) | [5] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Influenza (H1N1pdm)

| Parameter | Control Group | This compound-Treated Group (20 mg/kg/day, oral) | Reference |

| Mortality Rate (at 12 days post-infection) | 60% | 30% | [5] |

| Onset of Mortality | Day 6 | Day 7 | [5] |

| Leukocytic Infiltration Score (peak at day 7) | ~3 | < 2 | [5] |

| TNF-α mRNA Expression (lung, day 7) | Significantly elevated | Reduced | [5] |

| MCP-1 mRNA Expression (lung, day 3 & 7) | Significantly elevated | Reduced | [5] |

| IL-10 Concentration (lung, day 12) | Baseline | Significantly increased | [5] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of DSS-Induced Colitis

| Parameter | Control Group | This compound-Treated Group (20 mg/kg/day, oral) | Reference |

| Disease Activity Index (DAI) | Significantly elevated | Significantly reduced | [2] |

| Colonic Inflammatory Gene Expression | Upregulated | Down-modulated | [2] |

| Regulatory T cell (Treg) Responses | Baseline | Favored | [2] |

Mechanism of Action

This compound exerts its anti-inflammatory effects by binding to and activating the LANCL2 protein. This interaction initiates a signaling cascade that ultimately leads to the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). The key steps in this pathway are:

-

LANCL2 Binding: this compound binds to a specific pocket on the LANCL2 protein.

-

Adenylate Cyclase Activation: This binding event is thought to induce a conformational change in LANCL2, leading to the activation of associated adenylate cyclase.

-

cAMP Production: Activated adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

PPARγ Activation: PKA, in turn, is involved in the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). The anti-inflammatory effects of this compound are dependent on PPARγ expression, particularly in macrophages.[2]

-

IL-10 Production: The activation of this pathway culminates in an increased production and secretion of IL-10.

-

Immunoregulation: IL-10 then acts to suppress pro-inflammatory responses, for instance by down-regulating the expression of cytokines like TNF-α and MCP-1.[5] The therapeutic effects of this compound are abrogated in the absence of LANCL2 or when IL-10 is neutralized, confirming the critical role of this pathway.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To determine the binding kinetics and affinity of this compound to purified LANCL2 protein.

-

Instrumentation: A Biacore T200 or similar SPR instrument.

-

Procedure:

-

Recombinant human LANCL2 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

A reference flow cell is prepared with no immobilized protein to serve as a control for non-specific binding.

-

A series of concentrations of this compound (e.g., 1.57, 3.13, 6.25, 12.5 µM) are prepared in a suitable running buffer (e.g., HBS-EP+).

-

The this compound solutions are injected over the sensor chip surface at a constant flow rate.

-

The association and dissociation of this compound are monitored in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the change in mass.

-

The sensor chip is regenerated between each injection cycle using a regeneration solution (e.g., a pulse of glycine-HCl, pH 2.5).

-

The resulting sensorgrams are analyzed using a 1:1 Langmuir binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

-

In Vivo Influenza A (H1N1pdm) Mouse Model

-

Objective: To evaluate the therapeutic efficacy of this compound in a lethal model of influenza infection.

-

Animal Model: 8-10 week old C57BL/6 mice.

-

Procedure:

-

Mice are anesthetized and intranasally challenged with a lethal dose of Influenza A H1N1pdm virus (e.g., 350 plaque-forming units).

-

This compound is formulated in a vehicle solution (e.g., PBS containing 2-hydroxypropyl-beta-cyclodextrin).

-

Beginning on the day of infection (Day 0), mice are treated daily with this compound (20 mg/kg) or vehicle via oral gavage for a specified duration (e.g., 12 days).

-

Mice are monitored daily for morbidity (e.g., weight loss, clinical signs of illness) and mortality.

-

At specified time points (e.g., days 3, 7, and 12 post-infection), subgroups of mice are euthanized, and lung tissues are collected for analysis.

-

Lung homogenates are used to quantify viral titers (plaque assay), cytokine and chemokine mRNA expression (qRT-PCR), and protein levels (ELISA or cytokine bead array).

-

Lung tissues are also fixed for histopathological analysis to assess the degree of inflammation and tissue damage.

-

In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Mouse Model

-

Objective: To assess the anti-inflammatory efficacy of this compound in a model of inflammatory bowel disease.

-

Animal Model: C57BL/6 mice.

-

Procedure:

-

Acute colitis is induced by administering 2.5-3% (w/v) DSS in the drinking water for a period of 5-7 days.

-

This compound (e.g., 0.5, 10, or 20 mg/kg) or vehicle is administered daily by oral gavage starting from the first day of DSS administration.

-

A Disease Activity Index (DAI) is calculated daily based on body weight loss, stool consistency, and the presence of blood in the stool.

-

At the end of the treatment period, mice are euthanized, and the colons are excised.

-

Colon length is measured as an indicator of inflammation.

-

Colon tissues are collected for histological evaluation of inflammation and tissue damage, and for the analysis of inflammatory gene expression by qRT-PCR.

-

Immune cells from the spleen and mesenteric lymph nodes can be isolated and analyzed by flow cytometry to assess the effect of this compound on immune cell populations, such as regulatory T cells.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow for its in vivo evaluation.

Caption: this compound Signaling Pathway.

Caption: In Vivo Experimental Workflow.

References

- 1. History | Nutritional Immunology and Molecular Medicine Laboratory [nimml.org]

- 2. nimml.org [nimml.org]

- 3. researchgate.net [researchgate.net]

- 4. LANCL2: A Novel Therapeutic Target for Influenza | Nutritional Immunology and Molecular Medicine Laboratory [nimml.org]

- 5. Lanthionine Synthetase C-Like 2 Modulates Immune Responses to Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NSC61610 in Immunomodulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC61610 is a small molecule compound identified as a potent ligand for the Lanthionine Synthetase C-Like 2 (LANCL2) receptor. Emerging research has highlighted its significant immunomodulatory properties, positioning it as a promising therapeutic candidate for a range of inflammatory and autoimmune conditions. This technical guide provides an in-depth overview of the core mechanisms of this compound-mediated immunomodulation, with a focus on its role in both infectious disease and autoimmune models. It details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate its effects.

Introduction to this compound and its Target: LANCL2

This compound, a 3,3′-bis(benzimidazolyl) terephthalanilide, was initially selected from the National Cancer Institute Diversity Set II through structure-based virtual screening for its high binding affinity to LANCL2.[1][2] LANCL2 is a G-protein coupled receptor that is broadly expressed in immune cells, including T cells and macrophages, as well as in epithelial and endothelial cells.[2][3] The activation of the LANCL2 pathway has been identified as a novel therapeutic target for a variety of inflammatory, chronic, and immune-mediated diseases.[2][3] this compound functions as an agonist of LANCL2, initiating a cascade of intracellular signaling events that ultimately lead to a more regulated and less inflammatory immune response.

Mechanism of Action: Signaling Pathways

The immunomodulatory effects of this compound are primarily mediated through the activation of the LANCL2 signaling pathway, which appears to have two major interconnected branches: a G-protein/cAMP-dependent pathway and a PPARγ-dependent pathway.

LANCL2 Signaling Cascade

Activation of the G-protein coupled receptor LANCL2 by this compound is understood to initiate a cascade involving the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][4] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which can then phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB). Activated CREB is known to promote the transcription of anti-inflammatory genes, most notably Interleukin-10 (IL-10).

Simultaneously, LANCL2 activation has been shown to lead to the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][3] This activation is crucial for the anti-inflammatory effects of this compound, particularly in macrophages.[1] The interplay between these pathways results in a potent anti-inflammatory and pro-resolving cellular phenotype.

Immunomodulatory Effects in Preclinical Models

The immunomodulatory properties of this compound have been investigated in preclinical models of both infectious disease and autoimmunity.

Influenza Virus Infection Model

In a murine model of influenza A (H1N1pdm) virus infection, oral administration of this compound demonstrated a significant therapeutic effect by modulating the host immune response.[2][3]

-

Reduced Inflammation: this compound treatment led to a decrease in the expression of pro-inflammatory cytokines TNF-α and MCP-1 in the lungs.[2][3]

-

Enhanced Regulatory Response: The treatment significantly increased the number of IL-10-producing macrophages and CD8+ T cells in the lungs.[2][3]

-

Cellular Infiltration: this compound administration also increased the numbers of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) and alveolar macrophages, while slightly suppressing neutrophil infiltration at the peak of infection.[2][3]

-

Improved Survival: Pharmacological activation of LANCL2 by this compound resulted in a significant reduction in disease severity and a notable increase in survival rates.

| Parameter | Treatment Group | Result | Fold Change/Percentage Change | p-value | Reference |

| Survival Rate | This compound (20 mg/kg/day) vs. Vehicle | Increased Survival | ~2-fold increase | <0.05 | [2][3] |

| IL-10-producing Macrophages (Lung) | This compound vs. Vehicle | Increased Cell Number | Data requires full-text access | <0.05 | [2][3] |

| IL-10-producing CD8+ T cells (Lung) | This compound vs. Vehicle | Increased Cell Number | Data requires full-text access | <0.05 | [2][3] |

| PMN-MDSCs (Lung) | This compound vs. Vehicle | Increased Cell Number | Data requires full-text access | <0.05 | [2][3] |

| Alveolar Macrophages (Lung) | This compound vs. Vehicle | Increased Cell Number | Data requires full-text access | <0.05 | [2][3] |

| Neutrophils (Lung, Day 7) | This compound vs. Vehicle | Decreased Cell Number | Data requires full-text access | <0.05 | [2][3] |

| TNF-α mRNA (Lung) | This compound vs. Vehicle | Decreased Expression | Data requires full-text access | <0.05 | [2][3] |

| MCP-1 mRNA (Lung) | This compound vs. Vehicle | Decreased Expression | Data requires full-text access | <0.05 | [2][3] |

| IL-10 Concentration (Lung Homogenate) | This compound vs. Vehicle | Increased Concentration | Data requires full-text access | <0.05 | [2][3] |

Note: Specific mean values, standard errors, and precise p-values require access to the full-text figures of the cited literature.

Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This compound has also been shown to be effective in a mouse model of inflammatory bowel disease (IBD) induced by DSS.[1]

-

Amelioration of Colitis: Oral administration of this compound ameliorated the clinical and histopathological signs of colitis.[1]

-

Downregulation of Inflammatory Genes: The treatment led to a reduction in the expression of colonic inflammatory genes.[1]

-

Promotion of Regulatory T cells: this compound favored regulatory T cell responses in the gut.[1]

-

Macrophage PPARγ Dependence: The anti-inflammatory efficacy of this compound in this model was found to be dependent on the expression of PPARγ in macrophages.[1]

| Parameter | Treatment Group | Result | Fold Change/Percentage Change | p-value | Reference |

| Disease Activity Index (DAI) | This compound (20 mg/kg/day) vs. DSS Control | Decreased DAI Score | Data requires full-text access | <0.05 | [1] |

| Colonic Inflammatory Gene Expression | This compound vs. DSS Control | Decreased Expression | Data requires full-text access | <0.05 | [1] |

| Regulatory T cell Population (Colon) | This compound vs. DSS Control | Increased Percentage | Data requires full-text access | <0.05 | [1] |

Note: Specific mean values, standard errors, and precise p-values require access to the full-text figures of the cited literature.

Experimental Protocols

Murine Influenza A Virus Infection Model

This protocol is based on the methodology described by Leber et al. (2017).[2][3]

-

Animals: 8-10 week old male C57BL/6 mice.

-

Virus: Influenza A/California/04/2009 (H1N1pdm) virus.

-

Infection: Mice are anesthetized and intranasally inoculated with a sublethal dose of the virus.

-

Treatment: this compound is administered daily via oral gavage at a dose of 20 mg/kg, starting from the day of infection. The vehicle control group receives the vehicle solution (e.g., PBS with a solubilizing agent).

-

Monitoring: Body weight and clinical signs of disease are monitored daily.

-

Sample Collection: At specified time points post-infection (e.g., days 3, 7, and 12), mice are euthanized, and lungs are harvested for flow cytometry, quantitative PCR, and histology.

-

Flow Cytometry:

-

Lungs are processed into single-cell suspensions.

-

Cells are stained with a panel of fluorescently-labeled antibodies to identify immune cell populations (e.g., CD45, F4/80, CD11b for macrophages; CD3, CD8 for T cells).

-

For intracellular cytokine staining, cells are stimulated in vitro (e.g., with PMA/Ionomycin and a protein transport inhibitor) before fixation, permeabilization, and staining for IL-10.

-

-

Quantitative PCR: RNA is extracted from lung tissue, reverse-transcribed to cDNA, and used for qPCR analysis of gene expression (e.g., TNF-α, MCP-1, IL-10).

DSS-Induced Colitis Model

This protocol is based on the methodology described by Lu et al. (2012).[1]

-

Animals: 8-10 week old male C57BL/6 mice.

-

Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 days.

-

Treatment: this compound is administered daily via oral gavage at a dose of 20 mg/kg, starting concurrently with DSS administration. The control group receives DSS water and the vehicle.

-

Monitoring: A Disease Activity Index (DAI) is calculated daily based on weight loss, stool consistency, and the presence of blood in the stool.

-

Sample Collection: At the end of the study period, mice are euthanized, and the colon is excised. Colon length is measured as an indicator of inflammation.

-

Analysis:

-

Histology: Sections of the colon are stained with H&E to assess tissue damage and inflammatory cell infiltration.

-

Gene Expression: RNA is extracted from colonic tissue for qPCR analysis of inflammatory markers.

-

Cell Isolation: Lamina propria lymphocytes can be isolated for flow cytometric analysis of T cell populations.

-

Conclusion and Future Directions

This compound represents a novel approach to immunomodulation through its targeted activation of the LANCL2 pathway. Preclinical evidence strongly supports its potential as a therapeutic agent for conditions characterized by excessive inflammation, such as severe viral infections and inflammatory bowel disease. Its mechanism of action, which promotes the body's own regulatory and anti-inflammatory pathways, offers a promising alternative to broad-spectrum immunosuppressants.

Future research should focus on fully elucidating the downstream signaling events following LANCL2 activation and exploring the efficacy of this compound and other LANCL2 agonists in a wider range of immune-mediated diseases. Further studies are also warranted to translate these promising preclinical findings into clinical applications for human diseases.

References

- 1. Immunomodulatory actions of lanthionine synthetase C-like 2-based drugs | Nutritional Immunology and Molecular Medicine Laboratory [nimml.org]

- 2. Lanthionine Synthetase C-Like 2 Modulates Immune Responses to Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abscisic acid regulates inflammation via ligand-binding domain-independent activation of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational Modeling-Based Discovery of Novel Classes of Anti-Inflammatory Drugs That Target Lanthionine Synthetase C-Like Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]

NSC61610: A Technical Guide to its Function as a LANCL2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NSC61610, a small molecule identified as an agonist of the Lanthionine Synthetase C-Like 2 (LANCL2) receptor. LANCL2 is an emerging therapeutic target for a range of inflammatory and immune-mediated diseases. This document consolidates the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. The information presented herein is intended to facilitate further research and drug development efforts targeting the LANCL2 pathway.

Introduction to LANCL2

Lanthionine Synthetase C-Like 2 (LANCL2) is a member of the LanC-like protein family and is broadly expressed in various cell types, including immune, epithelial, and muscle cells. It has been identified as a receptor for the plant hormone abscisic acid (ABA) and plays a crucial role in regulating immune responses and cellular metabolism. Activation of LANCL2 has been shown to exert anti-inflammatory effects, making it a promising therapeutic target for conditions such as inflammatory bowel disease (IBD), influenza, and other autoimmune disorders.

This compound: A Novel LANCL2 Agonist

This compound is a benzimidazophenyl compound that was identified through in silico screening of chemical databases for its potential to bind to LANCL2. Subsequent in vitro and in vivo studies have validated its role as a LANCL2 agonist and demonstrated its therapeutic potential in preclinical models of inflammatory diseases.

Quantitative Data: Binding Affinity of this compound to LANCL2

The direct interaction between this compound and LANCL2 has been quantified using Surface Plasmon Resonance (SPR). This technique measures the binding kinetics and affinity between a ligand and an analyte in real-time.

| Parameter | Value | Method | Reference |

| Equilibrium Dissociation Constant (KD) | 2.305 µM | Surface Plasmon Resonance (SPR) | [1] |

Note: The KD value indicates a micromolar binding affinity of this compound for LANCL2. Further studies are required to determine the half-maximal effective concentration (EC50) for functional responses such as cAMP accumulation and PPARγ activation.

Signaling Pathways of this compound-Mediated LANCL2 Activation

Activation of LANCL2 by this compound initiates a cascade of intracellular signaling events that ultimately lead to the modulation of gene expression and cellular responses. The primary signaling pathway involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Downstream of this, the pathway can engage Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of inflammation and metabolism.

Diagram: this compound-LANCL2 Signaling Pathway

Caption: this compound binds to and activates LANCL2, initiating a signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound as a LANCL2 agonist.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol describes the determination of the binding kinetics of this compound to LANCL2.[1]

Objective: To quantify the binding affinity (KD) of this compound to purified LANCL2 protein.

Materials:

-

Biacore T200 SPR instrument

-

CM4 sensor chip

-

Recombinant GST-LANCL2 protein

-

This compound

-

Abscisic acid (ABA) as a positive control

-

Amine coupling kit (NHS, EDC)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Sensor Chip Preparation:

-

Activate the surface of a CM4 sensor chip by injecting a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethyl-aminopropyl)-carbodiimide hydrochloride (EDC) for 720 seconds.[1]

-

Immobilize GST-LANCL2 onto the activated surface via amine coupling to a target density of approximately 7,500 response units (RU).[1]

-

-

Binding Analysis:

-

Prepare a series of concentrations of this compound (e.g., 1.57, 3.13, 6.25, 12.5 µM) in running buffer.[1]

-

Inject the this compound solutions over the immobilized LANCL2 surface at a flow rate of 100 µL/min.[1]

-

Set the injection time to 60 seconds and the dissociation time to 300 seconds.[1]

-

Due to the fast off-rate, a regeneration step between injections is not required.[1]

-

-

Data Analysis:

-

Record the sensorgrams for each concentration.

-

Calculate the steady-state equilibrium dissociation constant (KD) by fitting the data to a 1:1 binding model.[1]

-

Diagram: SPR Experimental Workflow

Caption: Workflow for determining this compound-LANCL2 binding affinity using SPR.

In Vivo Mouse Model of Influenza

This protocol details the evaluation of this compound's therapeutic efficacy in a mouse model of influenza A virus infection.[1]

Objective: To assess the in vivo effects of this compound on influenza-related morbidity, mortality, and lung inflammation.

Materials:

-

8-10 week old C57BL/6 mice

-

Influenza A H1N1pdm virus

-

This compound

-

2-hydroxypropyl-beta-cyclodextrin (HPBCD) for formulation

-

Phosphate-buffered saline (PBS)

Procedure:

-

Infection:

-

Anesthetize mice and intranasally infect them with 350 plaque-forming units (pfu) of influenza A H1N1pdm virus.[1]

-

-

Treatment:

-

Prepare a formulation of this compound in PBS containing 25 mg of HPBCD per mg of this compound.[1]

-

Administer this compound orally by gavage at a dose of 20 mg/kg/day.[1]

-

Administer the treatment daily from day 0 to day 12 post-infection.[1]

-

The control group receives an equal volume of the vehicle (PBS with HPBCD).[1]

-

-

Monitoring and Analysis:

-

Monitor mice daily for weight loss and signs of disease.

-

At specified time points (e.g., days 3, 7, and 12 post-infection), sacrifice subsets of mice.[1]

-

Collect lung tissue for analysis of:

-

In Vivo Mouse Model of Colitis

This protocol describes the use of a dextran sodium sulfate (DSS)-induced colitis model to evaluate the anti-inflammatory effects of this compound.

Objective: To determine the efficacy of this compound in ameliorating experimental colitis.

Materials:

-

C57BL/6 mice

-

Dextran sodium sulfate (DSS)

-

This compound

Procedure:

-

Induction of Colitis:

-

Induce colitis by administering DSS (typically 2-5%) in the drinking water for a defined period (e.g., 5-7 days).

-

-

Treatment:

-

Administer this compound orally to a treatment group of mice.

-

A control group receives a vehicle.

-

-

Assessment of Colitis Severity:

-

Monitor clinical signs daily, including body weight loss, stool consistency, and rectal bleeding.

-

At the end of the study, sacrifice the mice and collect the colons.

-

Measure colon length and weight.

-

Perform histological analysis of colon sections to assess inflammation and tissue damage.

-

Analyze gene expression of inflammatory markers in the colon tissue.

-

Mechanism of Action and Therapeutic Effects

This compound exerts its therapeutic effects through the activation of the LANCL2 pathway, leading to a modulation of the immune response.

-

Anti-inflammatory Effects: In preclinical models, this compound has been shown to down-modulate the expression of pro-inflammatory cytokines such as TNF-α and MCP-1.[2]

-

Immunomodulation: Activation of LANCL2 by this compound promotes regulatory immune responses, including an increase in IL-10-producing CD8+ T cells and macrophages in the lungs during influenza infection.[1] This shift towards a regulatory phenotype helps to resolve inflammation and reduce immunopathology.

-

PPARγ-dependent mechanism: The anti-inflammatory effects of this compound have been shown to be dependent on the expression of PPARγ in macrophages.[3]

Conclusion and Future Directions

This compound has been validated as a bona fide agonist of LANCL2 with demonstrated therapeutic efficacy in preclinical models of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and other LANCL2 agonists. Future research should focus on:

-

Determining the functional potency (EC50) of this compound in various cell-based assays.

-

Elucidating the full spectrum of downstream signaling pathways activated by LANCL2.

-

Conducting further preclinical studies to evaluate the safety and efficacy of this compound in a wider range of disease models.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of this compound for potential clinical development.

The continued exploration of the LANCL2 pathway and its agonists like this compound holds significant promise for the development of novel therapeutics for inflammatory and autoimmune diseases.

References

- 1. Lanthionine Synthetase C-Like 2 Modulates Immune Responses to Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lanthionine Synthetase C-Like 2 Modulates Immune Responses to Influenza Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational Modeling-Based Discovery of Novel Classes of Anti-Inflammatory Drugs That Target Lanthionine Synthetase C-Like Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the NSC61610 Signaling Pathway: A Technical Guide

< An unexpected error occurred. Please try again later.

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC61610 has emerged as a significant small molecule with potent immunomodulatory effects, demonstrating therapeutic potential in preclinical models of inflammatory diseases and influenza.[1][2] This technical guide provides an in-depth exploration of the core signaling pathway of this compound, offering a comprehensive resource for researchers and drug development professionals. The document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling cascade and experimental workflows.

Core Signaling Pathway of this compound

This compound primarily exerts its effects through the activation of the Lanthionine Synthetase C-like 2 (LANCL2) pathway.[1][3] LANCL2 is a therapeutic target for inflammatory conditions, and its activation by this compound triggers a cascade of downstream events that ultimately lead to an anti-inflammatory and immunoregulatory response.[4][5]

The binding of this compound to LANCL2 initiates a signaling cascade that is dependent on adenylate cyclase and the subsequent production of cyclic AMP (cAMP).[4] This increase in intracellular cAMP leads to the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor involved in regulating inflammation and metabolism.[4][5] The anti-inflammatory effects of this compound are contingent upon the expression of PPARγ, particularly in macrophages.[4][5]

In the context of viral infections such as influenza, the activation of the LANCL2 pathway by this compound has been shown to ameliorate disease severity and improve survival rates in animal models.[2][3] This protective effect is mediated by the induction of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine.[2][3] Specifically, this compound treatment increases the number of IL-10-producing CD8+ T cells and macrophages in the lungs during the resolution phase of the infection.[2][6] The therapeutic benefits of this compound are abrogated in the absence of LANCL2 or upon neutralization of IL-10, highlighting the critical roles of these components in the signaling pathway.[2]

Below is a diagram illustrating the core signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Effect of this compound on Survival Rate in Influenza A Virus-Infected Mice

| Treatment Group | Survival Rate | Fold Increase vs. Untreated |

| Untreated | - | - |

| This compound | Significantly higher | 2-fold |

Data from studies on influenza A infection in mice.[3][6]

Table 2: Effect of this compound on IL-10 Producing Cells in the Lungs of Influenza-Infected Mice

| Cell Type | Change with this compound Treatment |

| IL-10-producing Macrophages | Increased |

| IL-10-producing CD8+ T cells | Increased |

| IL-10-producing CD4+ T cells | No change |

| Induced T regulatory cells | No change |

Data from studies on influenza A infection in mice.[2]

Key Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the this compound signaling pathway.

In Vitro PPARγ Activation Assay

This experiment is designed to determine if this compound activates PPARγ in a LANCL2- and adenylate cyclase-dependent manner.

Cell Line: RAW 264.7 macrophages.[4]

Methodology:

-

Cells are co-transfected with a pTK.PPRE3x luciferase reporter plasmid and a control pRL plasmid. The luciferase reporter is driven by a promoter containing PPARγ response elements (PPRE).[4]

-

To assess the role of LANCL2, cells are co-transfected with LANCL2 siRNA to knockdown its expression.[4]

-

Cells are treated with either vehicle (DMSO) or this compound.[4]

-

To investigate the involvement of adenylate cyclase, a specific inhibitor, 2′5′-dideoxyadenosine, is added to a subset of wells.[4]

-

After incubation, cell lysates are prepared, and luciferase activity is measured.[4]

-

The firefly luciferase activity (from the PPRE reporter) is normalized to the Renilla luciferase activity (from the control plasmid).[4]

-

Relative luciferase activity is calculated as the ratio of the activity in the treated wells to that in the control wells.[4]

In Vivo Murine Model of Influenza Virus Infection

This protocol is used to evaluate the in vivo efficacy of this compound in a mouse model of influenza A virus infection.

Animal Model: Wild-type C57BL/6 mice and LANCL2 knockout mice.[2]

Methodology:

-

Mice are infected with influenza A H1N1pdm virus.[2]

-

A treatment group receives oral administration of this compound, while a control group receives a vehicle.[2]

-

Mortality, weight loss, and clinical signs of disease are monitored daily.[2]

-

At specific time points post-infection (e.g., peak of infection and resolution phase), lungs are harvested.[2]

-

Lung tissue is processed for histopathological analysis to assess inflammation and tissue damage.[2]

-

Lung homogenates are used to quantify viral titers and measure the expression of inflammatory cytokines (e.g., TNF-α, MCP-1) and IL-10.[2]

-

Immune cell populations in the lungs, such as IL-10-producing CD8+ T cells and macrophages, are analyzed by flow cytometry.[2]

-

To confirm the role of LANCL2, the same experiment is performed in LANCL2 knockout mice.[2]

-

To validate the necessity of IL-10, a separate experiment is conducted where IL-10 is neutralized in influenza-infected mice treated with this compound.[2]

Conclusion

This compound represents a promising therapeutic candidate that operates through the LANCL2 signaling pathway to exert its immunomodulatory and anti-inflammatory effects. The activation of this pathway, leading to PPARγ-dependent gene expression and the induction of IL-10, provides a clear mechanism for its observed efficacy in preclinical models. The experimental protocols and data presented in this guide offer a solid foundation for further research and development of this compound and other LANCL2-targeting compounds for the treatment of inflammatory and infectious diseases.

References

- 1. Lanthionine synthetase component C-like protein 2: a new drug target for inflammatory diseases and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lanthionine Synthetase C-Like 2 Modulates Immune Responses to Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LANCL2: A Novel Therapeutic Target for Influenza | Nutritional Immunology and Molecular Medicine Laboratory [nimml.org]

- 4. Computational Modeling-Based Discovery of Novel Classes of Anti-Inflammatory Drugs That Target Lanthionine Synthetase C-Like Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nimml.org [nimml.org]

- 6. LANCL2: A Novel Therapeutic Target for Influenza | BioTherapeutics Inc [biotherapeuticsinc.com]

In Silico Modeling of NSC61610 Binding to LANCL2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of the binding interaction between the compound NSC61610 and the Lanthionine Synthetase C-Like 2 (LANCL2) protein. LANCL2 has emerged as a promising therapeutic target for a range of inflammatory and immune-mediated diseases, and this compound, identified through computational screening, represents a novel ligand for this target.[1][2][3] This document details the computational methodologies employed, summarizes key quantitative data, and outlines the downstream signaling effects of this interaction.

Introduction to LANCL2 and this compound

Lanthionine Synthetase C-Like 2 (LANCL2) is a protein implicated in various physiological processes, including immune regulation and metabolic control.[2][4] It is a target for the natural ligand abscisic acid (ABA), a plant hormone with demonstrated anti-inflammatory and anti-diabetic properties.[2][5] The discovery of LANCL2 as a therapeutic target has spurred efforts to identify novel ligands with potential for drug development.

This compound is a small molecule identified from the National Cancer Institute (NCI) Diversity Set II database through a structure-based virtual screening campaign targeting LANCL2.[1] In silico and subsequent in vitro and in vivo studies have demonstrated that this compound binds to LANCL2 and modulates its activity, leading to anti-inflammatory effects.[1][6][7]

In Silico Modeling of the this compound-LANCL2 Interaction

The binding of this compound to LANCL2 was predicted and analyzed using a combination of homology modeling, molecular docking, and molecular dynamics simulations.

Homology Modeling of LANCL2

As the crystal structure of human LANCL2 was not available, a three-dimensional homology model was constructed.[1]

Experimental Protocol: Homology Modeling

-

Template Selection: The crystal structure of the human Lanthionine Synthetase C-Like 1 (LANCL1) protein was used as a template for modeling LANCL2.[1]

-

Model Building: The SWISS-MODEL workspace was utilized to generate the 3D structure of LANCL2 based on the sequence alignment with LANCL1.[1][8]

-

Model Quality Assessment: The quality of the generated homology model was validated using tools such as ANOLEA and PROCHECK to ensure its stereochemical integrity and accuracy.[9]

Virtual Screening and Molecular Docking

Structure-based virtual screening was performed to identify potential ligands for LANCL2 from large compound databases.[1]

Experimental Protocol: Virtual Screening and Molecular Docking

-

Compound Library Preparation: Several compound databases were screened, including the NCI Diversity Set II, ChemBridge, ZINC natural products, and FDA-approved drugs.[1]

-

Docking Software: Molecular docking simulations were performed using AutoDock 4.2 and AutoDock Vina.[1][9]

-

Binding Site Definition: A putative binding site for abscisic acid (ABA) on the surface of the LANCL2 model was identified and used for the docking of this compound.[1][5] AutoDock also identified an additional potential binding site for this compound.[9]

-

Docking and Scoring: The compounds were docked into the defined binding pocket of the LANCL2 model. The resulting poses were ranked based on their calculated binding free energy.[1] this compound was identified as the top-ranked compound from the NCI Diversity Set II.[1]

-

Pose Analysis: The 100 resulting docking poses of this compound were clustered using a root-mean-square deviation (RMSD) tolerance of 2.0 Å. The pose with the lowest binding energy in the most populated cluster was selected as the most favorable binding mode.[1]

Quantitative Data Summary

The in silico and in vitro experiments yielded quantitative data that characterize the binding of this compound to LANCL2.

| Parameter | Value | Method | Reference |

| Binding Free Energy | -11.1 kcal/mol | Molecular Docking (AutoDock) | [1] |

| Dissociation Constant (KD) | 2.305 µM | Surface Plasmon Resonance (SPR) | [7] |

| ABA Dissociation Constant (KD) | 2.252 µM | Surface Plasmon Resonance (SPR) | [7] |

Experimental Validation of Binding

The computationally predicted binding of this compound to LANCL2 was experimentally validated using Surface Plasmon Resonance (SPR).[7]

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Recombinant LANCL2 was expressed in E. coli and purified. The GST-LANCL2 protein was then immobilized on a sensor chip.[7]

-

Analyte Injection: Varying concentrations of this compound (1.57, 3.13, 6.25, and 12.5 µM) were injected over the sensor surface.[7]

-

Kinetic Analysis: The association and dissociation rates were measured to determine the binding kinetics. Due to a fast off-rate, a steady-state equilibrium analysis was used to calculate the dissociation constant (KD).[7] A 1:1 binding model was utilized for the calculation.[7]

LANCL2 Signaling Pathway Activated by this compound

The binding of this compound to LANCL2 initiates a downstream signaling cascade that ultimately leads to anti-inflammatory responses.[1][6] This pathway involves the activation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][8]

Logical Workflow of this compound Discovery and Validation

The identification and validation of this compound as a LANCL2 ligand followed a structured drug discovery pipeline.

Conclusion

The in silico modeling of this compound binding to LANCL2 has been instrumental in identifying and characterizing a novel ligand-receptor interaction with significant therapeutic potential. The integrated approach, combining computational methods with experimental validation, provides a robust framework for modern drug discovery. This technical guide summarizes the key methodologies and findings, offering valuable insights for researchers and professionals in the field of drug development. The continued exploration of the LANCL2 pathway and the development of potent and selective ligands like this compound hold promise for new treatments for inflammatory and immune-mediated diseases.

References

- 1. Computational Modeling-Based Discovery of Novel Classes of Anti-Inflammatory Drugs That Target Lanthionine Synthetase C-Like Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LANCL2 - Wikipedia [en.wikipedia.org]

- 3. Lanthionine synthetase component C-like protein 2: a new drug target for inflammatory diseases and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are LANCL2 stimulants and how do they work? [synapse.patsnap.com]

- 5. Computational modeling-based discovery of novel classes of anti-inflammatory drugs that target lanthionine synthetase C-like protein 2 [vtechworks.lib.vt.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. Lanthionine Synthetase C-Like 2 Modulates Immune Responses to Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Modeling-Based Discovery of Novel Classes of Anti-Inflammatory Drugs That Target Lanthionine Synthetase C-Like Protein 2 | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

Preliminary Efficacy of NSC61610: An Immunomodulatory Agent Targeting LANCL2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the efficacy of NSC61610, a novel small molecule that has demonstrated significant immunomodulatory effects. The primary focus of existing research has been on its role in mitigating inflammation, particularly in the context of infectious diseases such as influenza. The core mechanism of action for this compound involves its function as a ligand for the Lanthionine Synthetase C-like 2 (LANCL2) receptor.

Core Mechanism of Action

This compound acts as an orally active ligand for LANCL2.[1] The binding of this compound to LANCL2 initiates a signaling cascade that has been shown to modulate host immune responses. This activation of the LANCL2 pathway is central to the therapeutic effects observed in preclinical models.[2][3]

Signaling Pathway

The interaction between this compound and LANCL2 leads to the activation of downstream signaling pathways that play a crucial role in regulating inflammation. Key signaling events include the accumulation of cyclic AMP (cAMP) and the phosphorylation of protein kinase A (PKA).[1] This pathway ultimately influences the expression of various cytokines and the trafficking of immune cells. The therapeutic actions of this compound are abrogated when LANCL2 is silenced, confirming its dependence on this receptor.[1]

References

The Immunomodulatory Effects of NSC61610 on Cytokine Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC61610, a 3,3′-bis(benzimidazolyl) terephthalanilide, has been identified as a ligand for the Lanthionine Synthetase C-Like 2 (LANCL2) receptor.[1] Activation of the LANCL2 pathway by this compound has demonstrated significant immunomodulatory effects, particularly in the context of viral infections.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms by which this compound influences cytokine profiles, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows. The primary focus of this document is on the findings from preclinical studies involving influenza A virus infection in murine models, which serve as a foundational model for understanding the therapeutic potential of this compound.[1]

Core Mechanism of Action: The LANCL2-IL-10 Axis

This compound exerts its immunomodulatory effects primarily through the activation of the LANCL2 pathway.[1][2] This interaction triggers a signaling cascade that culminates in the enhanced production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2][3] The beneficial effects of this compound are abrogated in the absence of LANCL2 or upon neutralization of IL-10, highlighting the critical role of this axis.[1][2] The downstream effects of IL-10 signaling include the suppression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1), thereby mitigating excessive inflammation and tissue damage.[1][2]

The cellular players involved in this response are predominantly macrophages and CD8+ T cells.[1][3] Oral administration of this compound leads to an increase in the number of IL-10-producing macrophages and CD8+ T cells in the lungs during the resolution phase of infection.[1] Interestingly, the induction of these IL-10 producing cell populations requires the presence of LANCL2 in both myeloid and T cells, suggesting a necessary interplay between these cell types.[1]

References

- 1. Lanthionine Synthetase C-Like 2 Modulates Immune Responses to Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lanthionine Synthetase C-Like 2 Modulates Immune Responses to Influenza Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LANCL2: A Novel Therapeutic Target for Influenza | Nutritional Immunology and Molecular Medicine Laboratory [nimml.org]

Technical Guide: NSC61610 as a Host-Targeted Immunoregulatory Agent for Influenza A Virus Infection

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of NSC61610, a small molecule activator of Lanthionine Synthetase C-Like 2 (LANCL2), and its application in influenza A virus (IAV) research. It details the molecule's mechanism of action, summarizes key quantitative data from preclinical studies, and provides representative experimental protocols.

Introduction: The Need for Host-Targeted Influenza Therapies

Influenza A virus (IAV) poses a significant global health threat, causing seasonal epidemics and periodic pandemics.[1] Current antiviral strategies, such as neuraminidase inhibitors (e.g., Oseltamivir/Tamiflu) and polymerase inhibitors, primarily target viral proteins.[2][3] While effective, these approaches are vulnerable to the emergence of drug-resistant viral strains due to IAV's high mutation rate.[3][4]

An alternative and complementary strategy is the development of host-targeted therapeutics. These agents aim to modulate the host's immune response to the virus rather than targeting the virus itself.[5] Severe influenza is often characterized by an excessive inflammatory response, or "cytokine storm," which contributes significantly to lung pathology and disease severity.[1][6] By regulating this response, host-targeted drugs have the potential to ameliorate disease, reduce mortality, and be effective across different IAV strains without inducing antiviral resistance.[5] this compound has emerged as a promising candidate in this class of therapeutics.

This compound: Mechanism of Action

This compound functions as a host-centric therapeutic by activating the Lanthionine Synthetase C-Like 2 (LANCL2) pathway, which plays a crucial role in modulating immune responses.[5][7] Its efficacy is not derived from direct inhibition of viral replication but from its ability to resolve pulmonary inflammation and enhance regulatory immune responses.[4][7]

The core mechanism involves the following steps:

-

LANCL2 Activation: this compound binds to and activates LANCL2.[4]

-

Induction of IL-10: This activation leads to a significant increase in the production of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine.[4] This IL-10 is primarily produced by CD8+ T cells and macrophages in the lungs during the resolution phase of the infection.[7]

-

Downregulation of Pro-inflammatory Cytokines: The resulting IL-10-mediated response leads to the downregulation of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1).[4][5]

-

Reduced Inflammation and Pathology: This reduction in the inflammatory cascade decreases the infiltration of neutrophils into the lungs, lessens epithelial necrosis, and ameliorates overall lung immunopathology, leading to improved recovery and survival.[4]

The dependency on this pathway is critical; in studies where LANCL2 is genetically removed (knockout mice) or IL-10 is neutralized with antibodies, the therapeutic benefits of this compound are completely abrogated.[4][5]

Quantitative Data Summary

Preclinical studies in mouse models of influenza A (H1N1pdm) infection have demonstrated the efficacy of this compound. The data below is summarized from key publications.[4]

Table 1: In Vivo Efficacy of this compound in IAV-Infected Mice

| Metric | Control Group | This compound-Treated Group (20 mg/kg/day) | Outcome |

|---|---|---|---|

| Mortality Rate (Day 12) | 60% | 30% | 2-fold increase in survival[7] |

| Onset of Mortality | Day 6 post-infection | Day 7 post-infection | Delayed onset |

| Lung Epithelial Necrosis | High | Significantly Reduced | Ameliorated lung pathology |

| Leukocytic Infiltration | High | Significantly Reduced | Reduced inflammation |

Table 2: Immunomodulatory and Viral Load Effects of this compound

| Parameter | Treatment | Result | Implication |

|---|---|---|---|

| IL-10-producing CD8+ T cells | This compound | Increased | Enhanced regulatory response[4] |

| IL-10-producing Macrophages | This compound | Increased | Enhanced regulatory response[4] |

| TNF-α and MCP-1 levels | This compound | Decreased | Down-modulated pulmonary inflammation[4] |

| Lung Viral Titer | this compound vs. Control | No significant difference | Efficacy is independent of direct viral inhibition[7] |

Table 3: Comparison and Combination with Tamiflu

| Treatment Group | Mortality Rate | Key Cellular Responses | Lung Viral Titer (Day 3) |

|---|---|---|---|

| This compound (20 mg/kg) | Lower than Tamiflu | Increased IL-10+ cells | Not significantly reduced |

| Tamiflu (10 mg/kg) | Higher than this compound | No increase in regulatory cells | Significantly reduced |

| This compound + Tamiflu | Lower than single agents | Increased IL-10+ cells | Significantly reduced |

Data synthesized from Leber et al., 2017.[4]

These results underscore that this compound's benefit is primarily through immunoregulation. While it does not reduce viral load on its own, it significantly improves survival by mitigating host-induced damage.[4][7] Furthermore, its combination with a direct-acting antiviral like Tamiflu offers a synergistic effect, simultaneously suppressing viral replication and controlling inflammation.[4]

Experimental Protocols

The following sections describe a representative methodology for evaluating this compound in an in vivo influenza A virus infection model, based on published studies.[4]

-

Animal Model: C57BL/6 mice (6-8 weeks old) are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[4]

-

Virus Strain: Influenza A/California/04/09 (H1N1pdm) is a relevant pandemic strain used in these studies.[4]

-

Infection Protocol:

-

Anesthetize mice lightly using isoflurane.

-

Administer a sublethal dose of IAV (e.g., 350 plaque-forming units (PFU) per mouse) via intranasal instillation in a small volume (e.g., 20-30 µL) of sterile phosphate-buffered saline (PBS).[4]

-

Monitor mice daily for weight loss and disease activity score (based on posture, activity, and ruffled fur).[4]

-

-

Drug Administration:

-

Prepare this compound in a suitable vehicle (e.g., PBS).

-

Beginning 24 hours post-infection, administer this compound daily via oral gavage at the desired concentration (e.g., 20 mg/kg/day).[4]

-

The control group receives the vehicle only.

-

-

Viral Titer Determination (Plaque Assay):

-

Homogenize harvested lung tissue in sterile PBS.

-

Prepare serial 10-fold dilutions of the lung homogenate supernatant.

-

Plate Madin-Darby Canine Kidney (MDCK) cells in 12-well plates to form a confluent monolayer.[8]

-

Infect the MDCK cell monolayers with the serially diluted samples.

-

After an incubation period (e.g., 1 hour), overlay the cells with an agar medium containing trypsin.

-

Incubate for 2-3 days until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) to count the plaques and calculate the viral titer as PFU/gram of tissue.[8]

-

-

Pulmonary Histopathology:

-

Collect lung samples at specified time points (e.g., days 3, 7, 12 post-infection).[4]

-

Fix tissues in 10% neutral buffered formalin.

-

Embed the fixed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

-

Score the slides for epithelial necrosis and leukocytic infiltration by a blinded pathologist.[4]

-

-

Flow Cytometry for Immune Cell Profiling:

-

Prepare single-cell suspensions from lung tissue by mechanical dissociation and enzymatic digestion.

-

Stain cells with fluorescently-labeled antibodies specific for cell surface markers (e.g., CD3, CD8, F4/80) and intracellular cytokines (e.g., IL-10) after stimulation and permeabilization.

-

Acquire data on a flow cytometer and analyze to quantify populations of interest, such as IL-10-producing CD8+ T cells and macrophages.[4]

-

Context: IAV Replication and Rationale for Host-Targeted Therapy

The IAV replication cycle relies heavily on host cellular machinery. Understanding this cycle clarifies why modulating the host response is a viable therapeutic strategy.

During IAV replication, host pattern recognition receptors detect viral components, triggering a powerful innate immune response characterized by the release of interferons and pro-inflammatory cytokines.[1][9] While essential for controlling the virus, an overzealous response can lead to a cytokine storm, causing extensive tissue damage, acute respiratory distress syndrome (ARDS), and death.[6] this compound intervenes in this process by activating the LANCL2/IL-10 axis to dampen the excessive inflammation, thereby protecting the host from its own damaging immune response without compromising the ability to eventually clear the virus.[4]

Conclusion and Future Directions

This compound represents a promising host-targeted therapeutic agent for influenza A virus infection. Its unique immunomodulatory mechanism, centered on the LANCL2-IL-10 signaling pathway, offers several advantages:

-

Broad-Spectrum Potential: As it targets a conserved host pathway, it is likely to be effective against various IAV strains, including newly emerging pandemic threats.

-

Low Risk of Resistance: The host-centric mechanism avoids placing direct selective pressure on the virus, minimizing the risk of drug resistance.

-

Synergistic Effects: It can be combined with direct-acting antivirals to provide a dual-pronged approach that both inhibits viral replication and controls harmful inflammation.

Further research is warranted to fully elucidate the downstream effects of LANCL2 activation and to translate these promising preclinical findings into clinical applications for managing severe influenza and other immunoinflammatory diseases.

References

- 1. Influenza A induced cellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lanthionine Synthetase C-Like 2 Modulates Immune Responses to Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lanthionine Synthetase C-Like 2 Modulates Immune Responses to Influenza Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.sld.cu [files.sld.cu]

- 7. LANCL2: A Novel Therapeutic Target for Influenza | Nutritional Immunology and Molecular Medicine Laboratory [nimml.org]

- 8. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct antiviral signatures revealed by the magnitude and round of influenza virus replication in vivo - PMC [pmc.ncbi.nlm.nih.gov]

NSC61610 in Inflammatory Bowel Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract. Current therapeutic strategies often have limitations in efficacy and can be associated with significant side effects. This has spurred research into novel therapeutic targets. One such target is the Lanthionine Synthetase C-Like 2 (LANCL2) protein, a promising cell surface receptor involved in immunomodulation. NSC61610 has been identified as a ligand and activator of the LANCL2 pathway, demonstrating potential as a therapeutic agent for IBD. This technical guide provides a comprehensive overview of the preclinical data and methodologies related to the evaluation of this compound in IBD models.

Mechanism of Action: The LANCL2 Signaling Pathway

This compound exerts its immunomodulatory effects through the activation of the LANCL2 signaling pathway. This pathway plays a crucial role in regulating the immune response, particularly in the context of inflammation. Activation of LANCL2 by a ligand such as this compound is believed to initiate a cascade of intracellular events that ultimately lead to a dampening of the inflammatory response and promotion of regulatory immune mechanisms.[1] While the complete pathway is still under investigation, key components have been identified.

The binding of this compound to LANCL2 is thought to trigger a G-protein coupled signaling cascade. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB translocates to the nucleus and modulates the expression of target genes involved in the inflammatory response. Specifically, this pathway has been shown to upregulate the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) while downregulating the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1).[1]

Preclinical Efficacy in Inflammatory Bowel Disease Models

The therapeutic potential of this compound has been evaluated in chemically induced murine models of colitis, which are widely used to mimic the pathology of human IBD. The two most common models are the Dextran Sodium Sulfate (DSS)-induced colitis model, which primarily mimics ulcerative colitis, and the 2,4,6-Trinitrobenzenesulfonic acid (TNBS)-induced colitis model, which shares features with Crohn's disease.

While specific quantitative data for this compound in these models is not extensively published, studies on related LANCL2 activators and the known mechanisms of this compound suggest significant amelioration of disease parameters. The expected outcomes of this compound treatment in these models are summarized in the tables below.

Quantitative Data Summary: DSS-Induced Colitis Model

| Parameter | Expected Outcome with this compound Treatment |

| Disease Activity Index (DAI) | Significant reduction in DAI score (composite of weight loss, stool consistency, and bleeding) |

| Body Weight Loss | Attenuation of body weight loss compared to vehicle-treated controls |

| Colon Length | Prevention of colon shortening, a marker of inflammation and damage |

| Histological Score | Reduced inflammatory cell infiltration, mucosal ulceration, and crypt damage |

| Myeloperoxidase (MPO) Activity | Decreased MPO activity in the colon, indicating reduced neutrophil infiltration |

| Pro-inflammatory Cytokines (TNF-α, IL-6) | Significant decrease in colonic tissue levels |

| Anti-inflammatory Cytokine (IL-10) | Significant increase in colonic tissue levels |

Quantitative Data Summary: TNBS-Induced Colitis Model

| Parameter | Expected Outcome with this compound Treatment |

| Disease Activity Index (DAI) | Significant reduction in DAI score |

| Body Weight Loss | Attenuation of body weight loss |

| Colon Length | Prevention of colon shortening |

| Histological Score | Reduced transmural inflammation and fibrosis |

| Pro-inflammatory Cytokines (IFN-γ, TNF-α) | Significant decrease in colonic tissue levels |

| Anti-inflammatory Cytokine (IL-10) | Significant increase in colonic tissue levels |

Experimental Protocols

Detailed experimental protocols are critical for the replication and validation of preclinical findings. The following sections outline the standard methodologies for inducing colitis and administering this compound.

DSS-Induced Colitis Protocol

-

Animal Model: 8-12 week old C57BL/6 mice are typically used.

-

Induction of Colitis: Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[2] Chronic colitis can be induced by administering cycles of DSS (e.g., 1.5-2% DSS for 5 days) followed by a recovery period with regular drinking water.[2]

-

This compound Administration:

-

Dosage: Based on studies with related compounds and other in vivo experiments, a dosage range of 10-50 mg/kg body weight is a reasonable starting point. A study on a different mouse model used a dose of 20 mg/kg/day of this compound.[3]

-

Route of Administration: Oral gavage is the most common route for assessing orally active compounds.

-

Frequency: Daily administration, starting either prophylactically (before or at the time of DSS administration) or therapeutically (after the onset of clinical signs of colitis).

-

-

Monitoring and Endpoints:

-

Daily monitoring of body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

At the end of the experiment, mice are euthanized, and the colon is excised to measure its length.

-

Colon tissue samples are collected for histological analysis (H&E staining), myeloperoxidase (MPO) assay, and cytokine analysis (ELISA or qPCR).

-

TNBS-Induced Colitis Protocol

-

Animal Model: BALB/c or SJL/J mice are often more susceptible to TNBS-induced colitis than C57BL/6 mice.

-

Induction of Colitis:

-

Mice are pre-sensitized by epicutaneous application of a low dose of TNBS one week prior to intrarectal administration.

-

For induction, mice are anesthetized, and a catheter is inserted into the colon. A solution of TNBS (typically 1.5-2.5 mg in 40-50% ethanol) is slowly instilled into the colon.[4]

-

-

This compound Administration:

-

Dosage: Similar to the DSS model, a starting dose of 10-50 mg/kg can be used.

-

Route of Administration: Oral gavage.

-

Frequency: Daily administration, typically starting a day before or on the day of TNBS instillation.

-

-

Monitoring and Endpoints:

-

Daily monitoring of body weight and clinical signs of colitis.

-

At the end of the study (typically 3-7 days after TNBS administration), mice are euthanized.

-

Colon length and weight are measured.

-

Colon tissue is collected for histological assessment of inflammation and cytokine analysis.

-

Conclusion

This compound, as a LANCL2 pathway activator, represents a novel therapeutic approach for the treatment of IBD. The preclinical data, although not yet extensively detailed in the public domain for this specific compound, strongly suggest a potent anti-inflammatory effect in relevant animal models. The provided experimental frameworks offer a solid basis for further investigation into the efficacy and mechanism of action of this compound. Future studies should focus on generating robust quantitative data to support its clinical development for patients with inflammatory bowel disease.

References

- 1. THERAPEUTIC FOCUS - Targeting the Novel LANCL2 Pathway Offers Potential for a Differentiated Treatment Paradigm for Autoimmune Diseases [drug-dev.com]

- 2. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lanthionine Synthetase C-Like 2 Modulates Immune Responses to Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of NSC61610 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of NSC61610 to mice, based on currently available scientific literature. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Overview of this compound

This compound is a small molecule that has been identified as a ligand for the Lanthionine Synthetase C-Like 2 (LANCL2) receptor.[1][2] Activation of LANCL2 by this compound has been shown to modulate immune responses, particularly in the context of inflammation.[1][2][3][4] Studies have demonstrated its potential therapeutic efficacy in mouse models of influenza virus infection by reducing inflammation and improving survival rates.[2][4]

Data Presentation

Pharmacokinetic Data

| Parameter | Value | Species/Strain | Administration Route | Dosage | Reference |

| Cmax | Data not available | ||||

| Tmax | Data not available | ||||

| Half-life (t½) | Data not available | ||||

| Bioavailability | Data not available |

Toxicological Data